Aluminum ammonium fluoride phosphate
Description
Aluminum ammonium fluoride phosphate is a complex inorganic compound comprising aluminum (Al³⁺), ammonium (NH₄⁺), fluoride (F⁻), and phosphate (PO₄³⁻) ions. Its structure likely involves fluorinated aluminum-phosphate complexes, where fluoride ions coordinate with aluminum-phosphate species, forming isomers or distinct ions with varying fluorine content . This compound is relevant in industrial applications, such as fertilizers, where aluminum and ammonium phosphates are known to interact with impurities (e.g., iron, magnesium) to form gels that affect product viscosity and stability . In aqueous systems, its ¹⁹F nuclear magnetic resonance (NMR) spectra suggest dynamic equilibria between different fluorophosphate species, influenced by fluoride coordination .
Properties
CAS No. |
11095-65-1 |
|---|---|
Molecular Formula |
AlFH4NO4P |
Molecular Weight |
158.990 g/mol |
IUPAC Name |
aluminum;azanium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.H3N.H3O4P/c;;;1-5(2,3)4/h;1H;1H3;(H3,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
JBIQRNWCAGLZMY-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[F-].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Reaction with Aluminum Phosphate
An alternative method involves reacting aluminum phosphate directly with ammonium fluoride:
Reaction Equation :
$$
6NH4F + AlPO4 \rightarrow (NH4)3AlF6 + (NH4)2HPO4 + NH_3
$$Steps :
By-Product Utilization
- The precipitated (NH4)3AlF6 can be processed further:
Data Table: Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 50–200°F (10–93°C) | Optimal range for reaction efficiency |
| Ammonium Fluoride:AlPO4 Ratio | 6:1 to 12:1 | Ensures near-quantitative yields |
| Reaction Medium | Aqueous | Water maintains slurry fluidity |
| Filtration Temperature | 75–150°F (24–65°C) | Ensures effective separation of precipitate |
| By-Product Usage | Cryolite or recycled NH4F | Enhances process sustainability and reduces waste |
Chemical Reactions Analysis
Types of Reactions
Aluminum ammonium fluoride phosphate can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the aluminum ion can change its oxidation state.
Substitution: Fluoride ions in the compound can be substituted by other halides or anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of fluoride ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce aluminum chloride, ammonium chloride, and phosphoric acid .
Scientific Research Applications
Chemistry
In chemistry, aluminum ammonium fluoride phosphate is used as a reagent in various synthesis reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying reaction mechanisms and developing new materials .
Biology and Medicine
In biology and medicine, the compound is used in research related to enzyme activity and signal transduction. Aluminum fluoride complexes are known to mimic phosphate groups, making them useful in studying phosphoryl transfer reactions and enzyme kinetics .
Industry
Industrially, this compound is used in the production of specialized ceramics and glass materials. Its ability to influence the properties of these materials makes it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of aluminum ammonium fluoride phosphate involves its interaction with various molecular targets, particularly enzymes involved in phosphoryl transfer reactions. The compound can mimic the structure of phosphate groups, allowing it to inhibit or activate specific enzymes. This property is particularly useful in studying the mechanisms of GTPases and ATPases, which are critical for cellular energy metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aluminum Phosphate (AlPO₄)
- Structure and Stability : Aluminum phosphate (AlPO₄) is a well-characterized adjuvant used in vaccines, with a crystalline structure stabilized by Al–O–P bonds. In contrast, aluminum ammonium fluoride phosphate incorporates NH₄⁺ and F⁻, which modify its coordination geometry and solubility .
- Applications : AlPO₄ adjuvants enhance immune responses via antigen adsorption, whereas this compound is primarily studied in fertilizer systems and fluoride adsorption .
- Thermal Behavior : AlPO₄ exhibits high thermal stability (>1000°C), while this compound may decompose at lower temperatures due to NH₄⁺ volatility .
Ammonium Phosphates (e.g., (NH₄)₃PO₄, NH₄H₂PO₄)
- Chemical Stability : Triammonium phosphate ((NH₄)₃PO₄) is highly unstable, decomposing into NH₃ and diammonium hydrogen phosphate (NH₄)₂HPO₄ . This compound, however, shows greater stability due to fluoride-aluminum interactions, reducing NH₃ release .
- Fertilizer Applications : Both compounds act as nitrogen-phosphorus sources, but this compound’s gel-forming tendency in suspensions (due to Al³⁺) necessitates impurity control (<3% Fe₂O₃/Al₂O₃) to prevent solidification .
Magnesium Phosphate Cement (MPC)
- Adsorption Capacity : MPC modified with aluminum achieves a fluoride adsorption capacity of 4.84 mg/g, leveraging Al³⁺-F⁻ electrostatic interactions . This compound’s adsorption performance remains underexplored but may benefit from similar mechanisms.
- Water Resistance : Aluminum-doped MPC exhibits enhanced water stability, whereas this compound’s hydration behavior depends on fluoride coordination and NH₄⁺ solubility .
Ammonium Hexafluorophosphate (NH₄PF₆)
- Composition and Uses : NH₄PF₆ contains PF₆⁻ ions and is used in electrolytes and catalysis. Unlike this compound, it lacks phosphate and aluminum, focusing instead on fluorophosphate anions .
- Physical Properties : NH₄PF₆ has a higher density (2.18 g/mL) and molar mass (163 g/mol) compared to this compound, which likely has a lower density due to hydrated structures .
Key Data Tables
Table 1: Comparative Properties of Aluminum-Containing Phosphates
Table 2: Fluoride Adsorption Performance
Q & A
Q. What synthesis methods are optimal for preparing aluminum ammonium fluoride phosphate, and how do parameters influence crystallinity?
- Methodological Answer : Synthesis typically involves co-precipitation or sol-gel methods. For example, aluminum can be introduced via aluminum nitrate or chloride salts into ammonium phosphate solutions under controlled pH (5–7). Temperature (80–120°C) and aging time (12–24 hrs) critically affect crystallinity, as shown by XRD patterns . Post-synthesis annealing (200–400°C) enhances phase purity, with SEM revealing granular morphologies .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Use XRD to confirm phase purity (e.g., distinguishing monetite or quartz impurities) . FTIR identifies functional groups (e.g., P–O–Al bonds at 900–1100 cm⁻¹). BET analysis quantifies surface area (critical for adsorption applications), while TGA assesses thermal stability up to 500°C .
Q. How does aluminum incorporation enhance fluoride adsorption in phosphate-based matrices?
- Methodological Answer : Aluminum introduces Lewis acid sites (Al³⁺) that bind fluoride ions via electrostatic interactions. In magnesium phosphate cement, 5–10 wt% Al increases adsorption capacity to 4.84 mg/g. Kinetic studies (pseudo-second-order models) and isotherm fitting (Langmuir for monolayer adsorption) validate mechanisms .
Advanced Research Questions
Q. How do interphase interactions between ammonium fluoride and phosphate matrices affect electrochemical or catalytic properties?
- Methodological Answer : Advanced XPS analysis reveals fluoride-induced passivation layers on aluminum phosphate surfaces, altering charge transfer kinetics. DFT calculations (e.g., using VASP) model adsorption energies (e.g., F⁻ on Al sites: −1.2 eV) and electron localization, critical for battery or catalysis applications .
Q. What strategies resolve contradictions in adsorption data between Langmuir and Freundlich models for fluoride capture?
- Methodological Answer : Discrepancies arise from heterogeneous vs. homogeneous surfaces. Use error analysis (R², χ²) and Akaike information criterion (AIC) to prioritize models. For aluminum-modified cements, Langmuir fits better (R² > 0.98), indicating monolayer adsorption, while Freundlich may apply at higher fluoride concentrations (>10 mg/L) .
Q. How can impurities like sulfate or nickel in this compound be quantified, and what thresholds ensure material reliability?
- Methodological Answer : Employ ion chromatography (detection limit: 0.1 ppm) for sulfate and ICP-MS for metals (e.g., Ni: <5 ppm per JECFA guidelines). Sample digestion in HNO₃/HF (1:3) ensures complete dissolution. Cross-validate with colorimetric assays (e.g., Phosphate reagent A/B for phosphate quantification) .
Q. What computational approaches predict the stability of this compound under aqueous or high-temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., LAMMPS) with reactive forcefields (ReaxFF) model hydrolysis pathways. Thermodynamic stability is confirmed via Gibbs free energy calculations (ΔG < 0) for hydration reactions. Experimental validation uses leaching tests (e.g., 24-hr immersion in pH 4–10 buffers) .
Methodological Best Practices
Q. What safety protocols are critical when handling ammonium fluoride in synthesis?
- Methodological Answer : Use corrosion-resistant equipment (PTFE or HDPE) and fume hoods to prevent HF release. Personal protective equipment (PPE) includes nitrile gloves and face shields. Neutralize waste with Ca(OH)₂ to precipitate fluoride .
Q. How can researchers optimize fluoride adsorption experiments to avoid common pitfalls?
- Methodological Answer : Control ionic strength (0.01 M NaCl) to minimize interference. Pre-equilibrate adsorbents in target pH buffers (4–9) for 1 hr. Use batch studies with triplicate sampling and blanks to correct for ambient fluoride. Validate with ion-selective electrodes or spectrophotometry (SPADNS method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
